molecular formula C13H8BrCl2NO B5685270 3-bromo-N-(2,5-dichlorophenyl)benzamide

3-bromo-N-(2,5-dichlorophenyl)benzamide

Cat. No.: B5685270
M. Wt: 345.0 g/mol
InChI Key: AXJARYDTXXNWND-UHFFFAOYSA-N
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Description

3-Bromo-N-(2,5-dichlorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 3-position and an N-linked 2,5-dichlorophenyl group. The dichlorophenyl and bromobenzamide moieties contribute to its unique electronic and steric properties, which influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

3-bromo-N-(2,5-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(15)4-5-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJARYDTXXNWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2,5-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-N-(2,5-dichlorophenyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies to investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with four closely related analogs (Table 1):

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
3-Bromo-N-(2,5-dichlorophenyl)benzamide C₁₃H₈BrCl₂NO 359.48* 3-Br, N-(2,5-Cl₂C₆H₃)
3-Bromo-N-(3,5-dimethylphenyl)benzamide C₁₅H₁₄BrNO 304.18 3-Br, N-(3,5-(CH₃)₂C₆H₃)
3-Bromo-N-(2,5-dimethylphenyl)benzamide C₁₅H₁₄BrNO 304.18 3-Br, N-(2,5-(CH₃)₂C₆H₃)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.14 5-Br, 2-F, N-(2-OCH₃C₆H₄)
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₅BrNO₄ 377.21 N-(3-BrC₆H₄), 3,4,5-(OCH₃)₃C₆H₂

*Calculated based on standard atomic weights.

Key Observations:

  • The trimethoxy analog (C₁₆H₁₅BrNO₄) has higher molar mass and enhanced solubility due to methoxy groups .
  • Halogen Variation: The fluoro-methoxy analog (C₁₄H₁₁BrFNO₂) combines bromine and fluorine, which may alter metabolic stability and binding affinity in biological systems compared to purely chloro/bromo-substituted derivatives .

Crystallographic and Conformational Analysis

Structural studies of benzamide analogs, such as N-(3-bromophenyl)-3,4,5-trimethoxybenzamide, reveal planar benzamide cores with intramolecular hydrogen bonding (N–H···O) stabilizing the conformation . The dichlorophenyl group likely induces steric hindrance, affecting crystal packing and intermolecular interactions compared to less bulky substituents (e.g., methyl or methoxy groups).

Biological Activity

3-bromo-N-(2,5-dichlorophenyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and chlorine substituents, which enhance its reactivity and biological interactions. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H8_{8}BrCl2_2N
  • Molecular Weight : 328.06 g/mol

The presence of halogen atoms (bromine and chlorine) in its structure is significant as these elements often influence the compound's reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotic
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to ceftriaxone
S. typhi45Comparable to ceftriaxone
K. pneumoniae55Comparable to ceftriaxone

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For example, it has shown effectiveness against various cancer types, including breast and prostate cancers .

Cancer Cell Line IC50_{50} (µM) Mechanism of Action
MDA-MB-231 (Breast)1.95Induction of apoptosis
PC-3 (Prostate)0.87Inhibition of cell proliferation
HCT-116 (Colon)0.80Targeting signaling pathways

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors involved in cell signaling pathways, modulating their activity and leading to cellular responses such as apoptosis.
  • Cellular Process Interference : By disrupting essential cellular processes, the compound can effectively inhibit growth or induce death in target cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study conducted by Roxana et al. demonstrated that derivatives of benzamides, including this compound, showed significant antibacterial activity against a panel of pathogens .
  • Anticancer Evaluation : Research published in MDPI highlighted that compounds with similar structures exhibited high potency against various cancer cell lines, suggesting that the unique halogen substitutions may enhance anticancer efficacy .
  • Comparative Analysis : A comparative study showed that the bromine and chlorine substituents significantly influenced the biological activity compared to other similar compounds lacking these halogens.

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